o-Tolylthiourea

描述

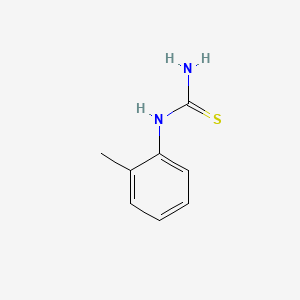

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLZYRNSDLQOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Record name | THIOUREA, (2-METHYLPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060634 | |

| Record name | (2-Methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiourea, (2-methylphenyl)- is a crystalline solid. (EPA, 1998), Solid; [HSDB] Powder; [Alfa Aesar MSDS] Colorless odorless solid; [FAHAZMAT] | |

| Record name | THIOUREA, (2-METHYLPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Methylphenyl)thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

> 10% in water, > 10% in ethanol | |

| Record name | N-(2-METHYLPHENYL)THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles (from dilute ethanol, water) | |

CAS No. |

614-78-8 | |

| Record name | THIOUREA, (2-METHYLPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2-Methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylphenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K71RZN35H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-METHYLPHENYL)THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

304 to 324 °F (EPA, 1998), 162 °C | |

| Record name | THIOUREA, (2-METHYLPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-METHYLPHENYL)THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies for O Tolylthiourea

Synthetic Routes for o-Tolylthiourea

Condensation of o-Toluidine (B26562) with Isothiocyanates

A principal method for synthesizing this compound involves the condensation reaction between o-toluidine and various isothiocyanates. This reaction is a versatile approach for creating a range of N-substituted thiourea (B124793) derivatives.

The direct reaction of o-toluidine with o-tolyl isothiocyanate provides a straightforward route to N,N'-di-o-tolylthiourea. This symmetric thiourea derivative is formed through the nucleophilic addition of the amino group of o-toluidine to the carbon atom of the isothiocyanate group of another o-toluidine molecule that has been converted to an isothiocyanate.

In the synthesis of 1-(2-furoyl)-3-(o-tolyl)thiourea (B4951347), this compound can be formed as a secondary product. nih.govresearchgate.net This occurs when furoyl isothiocyanate reacts with o-toluidine in dry acetone (B3395972). nih.goviucr.org The primary reaction aims to produce the furoyl-substituted thiourea, but side reactions can lead to the formation of the simpler this compound. nih.govresearchgate.net The formation of this byproduct highlights the reactivity of the starting materials and the potential for competing reaction pathways. The resulting solid product can be crystallized from ethanol (B145695) to yield single crystals suitable for X-ray diffraction. nih.gov

The reaction of o-toluidine with naphthyl isothiocyanate is another method to produce a derivative of this compound, specifically 1-(naphthalen-1-yl)-3-(o-tolyl)thiourea. ukm.myscispace.com This synthesis can be carried out using both conventional heating (reflux) and microwave-assisted methods. ukm.myscispace.com The use of microwave irradiation has been shown to offer advantages such as higher yields and significantly reduced reaction times compared to conventional refluxing. ukm.myscispace.com In a typical procedure, equimolar amounts of o-toluidine and naphthyl isothiocyanate are reacted in a suitable solvent like dichloromethane (B109758). ukm.my

The efficiency and outcome of this compound synthesis are highly dependent on the reaction conditions. numberanalytics.comucla.edu Key parameters that are often optimized include the choice of solvent, the stoichiometry of the reactants, the reaction temperature, and the duration of the reaction. numberanalytics.comucla.edu

Solvent Choice: The solvent plays a crucial role in dissolving reactants and influencing reaction rates. numberanalytics.com For the reaction of o-toluidine with naphthyl isothiocyanate, dichloromethane has been used. ukm.my In the synthesis involving furoyl isothiocyanate, dry acetone is the solvent of choice. iucr.org For the reaction of o-toluidine with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid, solvents like ethanol and o-chlorotoluene have been employed. google.comgoogle.com The use of ethanol as a solvent is advantageous as it can dissolve ammonium thiocyanate, while the byproduct ammonium sulfate (B86663) is insoluble and can be removed by filtration. google.com

Stoichiometry: The molar ratio of the reactants is a critical factor. In the synthesis of 1-(naphthalen-1-yl)-3-(o-tolyl)thiourea, a 1:1 molar ratio of o-toluidine and naphthyl isothiocyanate is used. ukm.my

Temperature: Temperature affects the rate of reaction. numberanalytics.com The reaction of o-toluidine and ammonium thiocyanate with hydrochloric acid is conducted at a temperature range of 75°C to 85°C. google.com When sulfuric acid is used, the temperature is higher, between 90°C and 100°C. prepchem.com The reaction involving naphthyl isothiocyanate is carried out under reflux conditions. ukm.my

Time: The reaction time is adjusted to ensure the completion of the reaction. For the synthesis with ammonium thiocyanate and hydrochloric acid, the reaction is carried out for 20 hours. google.com With sulfuric acid, the time is reduced to 10 hours. prepchem.com The reaction with naphthyl isothiocyanate under reflux takes 6 hours for the precipitate to form. ukm.my

| Reactants | Solvent | Stoichiometry (o-toluidine:other) | Temperature | Time | Yield/Purity |

| o-Toluidine, Naphthyl Isothiocyanate | Dichloromethane | 1:1 | Reflux | 6 hours | High |

| o-Toluidine, Ammonium Thiocyanate, Hydrochloric Acid | o-Chlorotoluene | 1:0.82 (weight) | 75-85°C | 20 hours | 96.4% yield, 98.0% purity |

| o-Toluidine, Ammonium Thiocyanate, Sulfuric Acid | o-Chlorotoluene | 1:0.82 (weight) | 90-100°C | 10 hours | 70.6% yield, 95.8% purity |

| o-Toluidine, Ammonium Thiocyanate | Ethanol | 100:85 (weight) | 70-80°C | Continuous | High yield |

Reaction of o-Toluidine, Thiocyanate, and Mineral Acid in Organic Solvent and Water

A significant industrial method for producing this compound with high purity involves the reaction of o-toluidine, a thiocyanate salt (such as ammonium, sodium, potassium, or calcium thiocyanate), and a mineral acid (like hydrochloric or sulfuric acid) in the presence of an organic solvent and water. google.com This process is designed to be efficient and to minimize the formation of byproducts, particularly di-o-tolylthiourea. google.com

In a typical procedure, o-toluidine is mixed with an organic solvent, such as o-chlorotoluene, and an aqueous solution of a mineral acid. google.com The mixture is heated, and the thiocyanate salt is added. The reaction is then allowed to proceed for a set amount of time. The presence of both an organic solvent and water is crucial for the success of this method, as it allows for a smooth reaction and facilitates the separation of the desired product from byproducts. google.com The resulting this compound, which crystallizes out of the solution, can be easily separated by filtration, washed with water, and dried, yielding a product of high purity. google.com For instance, using o-chlorotoluene as the organic solvent, 36% hydrochloric acid, and ammonium thiocyanate at 75-85°C for 20 hours resulted in this compound with 98.0% purity and a 96.4% yield. google.com

Use of Ammonium Thiocyanate and Hydrochloric Acid

A prevalent method for synthesizing this compound involves the reaction of o-toluidine with ammonium thiocyanate in the presence of a mineral acid, such as hydrochloric acid. google.comjyoungpharm.orggoogle.com In a typical procedure, o-toluidine is dissolved in a mixture of concentrated hydrochloric acid and water. jyoungpharm.orgnih.gov The mixture is heated, and then solid ammonium thiocyanate is introduced. jyoungpharm.orgnih.gov The reaction is then heated for an extended period, often around 22 hours on a water bath, to facilitate the formation of the product. jyoungpharm.orgnih.gov Following the reaction, the mixture is cooled, and the precipitated this compound is filtered, washed with water, and dried. jyoungpharm.orgnih.gov This method has been reported to produce yields as high as 88%. jyoungpharm.orgnih.gov

The reaction can be summarized as follows:

o-Toluidine + Ammonium Thiocyanate + Hydrochloric Acid → this compound

One specific example involves heating a mixture of o-toluidine, 36% hydrochloric acid, and ammonium thiocyanate at progressively increasing temperatures: 60°C for 4 hours, 70°C for 4 hours, and finally 80°C for 8 hours. google.com However, this particular procedure resulted in a lower purity of 89.4% and a yield of 84.5%. google.com

Influence of Organic Solvents (e.g., o-chlorotoluene, ethanol)

The choice of solvent plays a crucial role in the synthesis of this compound, influencing reaction efficiency and product purity. Aprotic organic solvents, such as o-chlorotoluene, have been found to be particularly effective. google.com When the reaction between o-toluidine, ammonium thiocyanate, and hydrochloric acid is conducted in the presence of o-chlorotoluene and water, the reaction proceeds smoothly, leading to a high-purity product in high yield. google.com For instance, reacting o-toluidine with ammonium thiocyanate and 36% hydrochloric acid in o-chlorotoluene at 75°C to 85°C for 20 hours resulted in this compound with a purity of 98.0% and a yield of 96.4%. google.com

The use of an organic solvent like o-chlorotoluene helps to move the by-product, ditolylthiourea, into the liquid phase, thus preventing contamination of the final product. google.com Other suitable aprotic organic solvents include toluene, dichlorobenzene, xylene, and chlorobenzene. google.com

In contrast, the use of an alcohol like methanol (B129727) as a solvent has been shown to be less effective. google.com When the reaction was carried out by refluxing the reactants in methanol for 20 hours, the resulting this compound had a significantly lower purity of 74.6% and a yield of 67.1%. google.com

| Solvent | Purity (%) | Yield (%) | Reference |

|---|---|---|---|

| o-Chlorotoluene | 98.0 | 96.4 | google.com |

| Methanol | 74.6 | 67.1 | google.com |

Minimization of Ditolylthiourea By-production

A significant challenge in the synthesis of this compound is the formation of the N,N'-di-o-tolylthiourea by-product. google.com The presence of this impurity can significantly reduce the purity of the final product. Research has shown that conducting the reaction in a combined solvent medium of water and an aprotic organic solvent is an effective strategy to minimize the formation of this by-product. google.com

The organic solvent helps to dissolve the ditolylthiourea as it is formed, preventing it from co-precipitating with the desired this compound. google.com This allows for the separation of the high-purity product through simple filtration. google.com For example, when sulfuric acid was used instead of hydrochloric acid in the presence of o-chlorotoluene, the resulting this compound had a purity of 95.8% but contained 4.0% of N,N'-di-o-tolylthiourea, and the yield was lower at 70.6%. google.comprepchem.com This highlights the importance of the choice of both the mineral acid and the solvent system in controlling by-product formation.

Alternative Synthetic Approaches

To improve reaction times and yields, microwave-assisted synthesis has emerged as a valuable alternative to conventional heating methods. researchgate.netukm.my This technique can significantly accelerate reaction kinetics. For instance, the synthesis of 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea from o-toluidine and naphthyl isothiocyanate using microwave irradiation (360 W) was completed in just 5 minutes, resulting in higher yields compared to the 6-hour conventional reflux method. ukm.my While this example is for a derivative, the principle of enhanced efficiency through microwave assistance is applicable to the synthesis of this compound and its analogues. vulcanchem.com Microwave-assisted synthesis has been shown to improve yields to over 85% in some cases.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Reflux | 6 hours | Not specified | ukm.my |

| Microwave-Assisted | 5 minutes | 82-89 | ukm.my |

Derivatization Strategies of this compound

This compound serves as a versatile starting material for the synthesis of various derivatives, which are of interest for their potential applications.

Acyl/Aroyl Thiourea Derivatives

A common derivatization strategy involves the acylation or aroylation of this compound to form N-acyl or N-aroyl thiourea derivatives. conicet.gov.arniscpr.res.in A general and practical method for this is the Douglas-Dains method. conicet.gov.ar This involves the in-situ generation of an acyl isothiocyanate from the corresponding acid chloride and a thiocyanate salt, such as potassium or ammonium thiocyanate, in a dry solvent like acetone or acetonitrile. conicet.gov.ar This is then reacted with an appropriate amine. conicet.gov.ar

For example, 1-(2-furoyl)-3-(o-tolyl)thiourea has been synthesized and its structure has been a subject of study. tandfonline.comconicet.gov.ar The synthesis of N-aroyl-N'-carboxyalkyl thiourea derivatives has also been reported, where an aroyl isothiocyanate is reacted with various amino acids. niscpr.res.in

Thiazole (B1198619) Ring Incorporation (e.g., 1-[4-(4-bromo-phenyl)-thiazol-2-yl]-3-o-tolyl-thiourea)

The synthesis of thiazole derivatives from this compound is a prime example of its application in constructing heterocyclic systems. The Hantzsch thiazole synthesis is a classical and effective method for this transformation. This reaction involves the condensation of a thiourea with an α-haloketone.

In a typical procedure, this compound is reacted with an appropriate α-haloketone, such as 2-bromo-1-(4-bromophenyl)ethan-1-one, to yield the target thiazole derivative. The reaction mechanism commences with the nucleophilic sulfur atom of the thiourea attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration, leading to the formation of the stable, aromatic thiazole ring. This method is widely used for creating 2-aminothiazole (B372263) scaffolds, which can be further functionalized. nih.govekb.egnih.gov The synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives often starts with the reaction between a substituted acetophenone (B1666503) and thiourea to create the core structure, which is then elaborated. nih.gov

Dihydropyrimidine-4,6(1H,5H)-dione Derivatives (e.g., 3-phenyl-2-thioxo-1-o-tolyl-dihydropyrimidine-4,6(1H,5H)-dione)

This compound serves as a key precursor for the synthesis of dihydropyrimidine-4,6(1H,5H)-dione derivatives, which are structurally related to thiobarbituric acids. These compounds are generally formed through a condensation reaction.

The synthesis involves the reaction of a disubstituted thiourea, where one substituent is the o-tolyl group and the other can be a phenyl group, with an active methylene (B1212753) compound like malonic acid. omicsonline.org The reaction is typically facilitated by a dehydrating agent or catalyst, such as acetyl chloride or acetic anhydride, and may be heated to drive the cyclization. omicsonline.org For instance, reacting 1-phenyl-3-(o-tolyl)thiourea with malonic acid in the presence of acetyl chloride would lead to the formation of 1,3-disubstituted-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. This synthetic strategy is a versatile route to a wide range of barbiturate (B1230296) and thiobarbiturate analogues. omicsonline.orgderpharmachemica.com

Deep Eutectic Solvent (DES) Formation with this compound

Recent research has highlighted the role of this compound as a component in the formation of Deep Eutectic Solvents (DESs). DESs are mixtures of compounds that have a significantly lower melting point than any of the individual components. They are considered green and sustainable alternatives to traditional organic solvents. researchgate.netresearchgate.net

A novel DES has been formulated using this compound as the hydrogen bond acceptor and thymol (B1683141) as the hydrogen bond donor. researchgate.netcolab.ws This specific solvent system provides a unique microenvironment that has been successfully utilized as a stationary phase for analytical applications, such as the extraction and determination of trace metals. researchgate.netdntb.gov.uaresearcher.life

Table 1: Composition of this compound Based Deep Eutectic Solvent

| Component | Role | Molar Ratio |

|---|---|---|

| Thymol | Hydrogen Bond Donor | 9 |

| This compound | Hydrogen Bond Acceptor | 1 |

Data sourced from research on novel deep eutectic solvents. researchgate.net

Sulfoxide (B87167) and Sulfone Formation via Oxidation

The sulfur atom in the thiocarbonyl group of this compound is susceptible to oxidation. This allows for the controlled formation of corresponding sulfoxides and sulfones, which are valuable intermediates in organic synthesis. The oxidation state of the sulfur can be selectively controlled by the choice of oxidizing agent and reaction conditions. jchemrev.com

Mild oxidation, often using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, typically yields the o-tolylurea (B184163) sulfoxide (a sulfine). organic-chemistry.org Using a stronger oxidizing agent or an excess of the oxidant generally leads to the formation of the corresponding sulfone. organic-chemistry.org The conversion of sulfides to sulfoxides is a common transformation, and further oxidation of the sulfoxide to the sulfone is also a well-established process. jchemrev.comrsc.org These reactions must be carefully controlled to prevent over-oxidation or side reactions on the aromatic ring. jchemrev.com

Thiol or Amine Formation via Reduction

The reduction of thioureas or their derivatives can lead to the formation of amines or thiols, depending on the specific reaction pathway and reagents employed. While direct reduction of the thiocarbonyl group is complex, related transformations can achieve this outcome.

One pathway involves the desulfurization of the thiourea. This can be accomplished with various reagents, leading to the formation of a carbodiimide (B86325) or a guanidine (B92328) derivative, which can then be hydrolyzed under acidic or basic conditions to release the parent amine, o-toluidine.

Alternatively, the thiourea can be used to construct a heterocyclic system, such as a thiazole, which can then be cleaved. More direct methods can involve reductive cleavage of the C-N or C-S bonds. For instance, certain reducing agents can cleave the molecule to yield o-toluidine. The formation of a thiol group is less direct but can be achieved by first converting the thiourea into a different sulfur-containing moiety, such as a disulfide, which can then be reduced to a thiol using reagents like dithiothreitol (B142953) (DTT). thermofisher.com The desulfurization of thiols is also a known method to produce various amines. cas.cn

Electrophilic Substitution on the Aromatic Ring (Nitration, Halogenation)

The aromatic tolyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation. masterorganicchemistry.com The outcome of these substitutions is directed by the activating groups already present on the benzene (B151609) ring: the methyl group (-CH₃) and the thiourea substituent (-NH-C(=S)-NH₂).

Both the methyl group and the amino group of the thiourea are ortho-, para-directing activators. libretexts.org The amino group is a very strong activator, while the methyl group is a weak activator. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group. Given that the methyl group is at the ortho position, the primary sites for substitution are the carbon atoms at positions 4 and 6 (para and ortho to the amino group, respectively).

Nitration : This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. savemyexams.commasterorganicchemistry.com The reaction with this compound would be expected to yield a mixture of 4-nitro-2-methylphenylthiourea and 6-nitro-2-methylphenylthiourea.

Halogenation : This reaction can be performed with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). savemyexams.com The catalyst polarizes the halogen molecule to create a strong electrophile (e.g., Br⁺), which then attacks the activated aromatic ring, resulting in halogenated derivatives at the same 4- and 6-positions.

Table 2: Summary of Derivatization Reactions

| Reaction Type | Reactants | Product Example | General Conditions |

| Thiazole Incorporation | This compound, α-haloketone | 1-[4-(Aryl)-thiazol-2-yl]-3-o-tolyl-thiourea | Condensation, often in a solvent like ethanol |

| Dihydropyrimidine Synthesis | Disubstituted this compound, malonic acid | 1,3-Disubstituted-2-thioxodihydropyrimidine-4,6-dione | Condensing agent (e.g., acetyl chloride), heat |

| Oxidation | This compound, H₂O₂ or m-CPBA | o-Tolylurea sulfoxide / sulfone | Controlled stoichiometry of oxidant |

| Electrophilic Substitution | This compound, HNO₃/H₂SO₄ or Br₂/FeBr₃ | Nitro- or halo-o-tolylthiourea | Acid catalysis, controlled temperature |

Advanced Spectroscopic Characterization and Structural Elucidation of O Tolylthiourea and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. ksu.edu.sa These methods are fundamental for identifying functional groups and understanding the molecular structure of o-tolylthiourea and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. specac.comvscht.cz In this compound and its derivatives, characteristic IR absorption bands confirm the presence of key structural motifs.

A study on 1-(o-tolyl)thiourea (C₈H₁₀N₂S) utilized IR spectroscopy to experimentally investigate its molecular structure. thk.edu.trresearchgate.net The spectra of thiourea (B124793) derivatives typically show important stretching bands for N-H, C=O, C-N, and C=S groups. researchgate.netanalis.com.my For instance, in a series of pivaloylthiourea derivatives, the ν(N-H) stretching vibrations were observed around 3300 cm⁻¹, ν(C=O) around 1600 cm⁻¹, ν(C-N) around 1300 cm⁻¹, and ν(C=S) around 700 cm⁻¹. analis.com.my

In a derivative of this compound, specifically 1-(adamantane-1-carbonyl)-3-(o-tolyl)thiourea, the IR spectrum shows a well-defined absorption at 3325 cm⁻¹ assigned to the N-H stretching mode. conicet.gov.ar The presence of an intramolecular N-H···O=C hydrogen bond significantly influences the vibrational properties, causing a red-shift in the N-H stretching frequency. conicet.gov.ar The C=O stretching mode in this derivative is observed at a relatively low frequency of 1675 cm⁻¹ in the IR spectrum, which is also indicative of the intramolecular hydrogen bonding. conicet.gov.ar

The C=S stretching vibration is a key indicator for the thiourea group. In thiourea itself, the C=S asymmetric and symmetric stretching vibrations are found at 752 cm⁻¹ and 620 cm⁻¹, respectively. researchgate.net For this compound derivatives, this band's position can be influenced by coordination to a metal, as seen in the reduced absorption signal intensity of the C=S group (1110-1120 cm⁻¹) upon formation of a Cu-S bond. researchgate.net

The table below summarizes characteristic IR absorption bands for functional groups in this compound and its derivatives.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |

| N-H | Stretching | ~3200-3400 | , conicet.gov.ar |

| C-H (aromatic) | Stretching | ~3000-3100 | youtube.com |

| C-H (aliphatic) | Stretching | ~2850-2960 | scifiniti.com |

| C=O (in acyl derivatives) | Stretching | ~1600-1700 | analis.com.my, conicet.gov.ar |

| C=S | Stretching | ~700-1120 | researchgate.net, researchgate.net, analis.com.my |

| C-N | Stretching | ~1250-1300 | analis.com.my, orientjchem.org |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that cause a change in the polarizability of the molecule. ksu.edu.sawikipedia.orgedinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the complete vibrational spectrum of this compound and its derivatives. ksu.edu.sa

A comprehensive study of 1-(o-tolyl)thiourea involved both experimental and theoretical Raman spectroscopy to analyze its molecular structure and vibrational frequencies. thk.edu.trresearchgate.net The frequencies of vibration are dependent on the masses of the atoms and the strength of the bonds connecting them, with heavy atoms and weak bonds corresponding to low Raman shifts. renishaw.com

In the Raman spectra of thiourea derivatives, the C=S stretching mode is an important diagnostic band. For instance, in 1-(adamantane-1-carbonyl)-3-(o-tolyl)thiourea, the C=O stretching mode has a clear counterpart to the IR absorption at 1679 cm⁻¹ in the Raman spectrum. conicet.gov.ar The δ(N-H) deformation modes in thioureas typically appear in the 1500–1600 cm⁻¹ region. conicet.gov.ar

Surface-enhanced Raman scattering (SERS) studies on substituted thioureas have shown a strong band around 230 cm⁻¹, which is assigned to the Ag–S stretch, indicating that the molecule adsorbs onto a silver surface through the sulfur atom. capes.gov.br This highlights the utility of Raman spectroscopy in studying the interaction of these molecules with surfaces.

The table below presents notable Raman shifts for this compound and related compounds.

| Functional Group/Vibration | Typical Raman Shift (cm⁻¹) | References |

| C=O (in acyl derivatives) | ~1680 | conicet.gov.ar, conicet.gov.ar |

| δ(N-H) | ~1500-1600 | conicet.gov.ar |

| C=S | ~750 | conicet.gov.ar |

| Ag-S Stretch (in SERS) | ~230 | capes.gov.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. ethz.ch By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.uk

¹H NMR for Proton Environments

¹H NMR spectroscopy provides information about the different chemical environments of protons in a molecule. slideshare.net The chemical shift (δ) of a proton is influenced by the electron density around it.

In derivatives of this compound, the protons of the tolyl group and the thiourea moiety give rise to characteristic signals. For example, in N-(4-chloro)benzoyl-N′-(p-tolyl)thiourea, the NH protons appear as two distinct signals in the range of δ 10.84–12.88 ppm. researchgate.net Similarly, in a series of N-(nitrophenyl)-N′-(pivaloyl)thiourea derivatives, the NH protons were observed at δ 10.94 ppm and δ 12.79 ppm. analis.com.my For 1,1-diethyl-3-(o-tolyl)thiourea, a singlet for an NH proton is observed at δ 9.25 ppm. rsc.orgrsc.org

The aromatic protons of the tolyl group typically resonate in the region of δ 7.0–8.0 ppm. For instance, in a 3-o-tolyl-thiourea derivative, the aromatic protons appear as a multiplet in the range of δ 7.03–8.86 ppm. bibliomed.org The methyl protons of the tolyl group give a characteristic singlet peak, as seen at δ 2.41 ppm in a 3-o-tolyl-thiourea derivative. bibliomed.org

The following table provides representative ¹H NMR chemical shifts for this compound derivatives.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | References |

| NH (thiourea) | 8.5–12.9 | Singlet (broad) | , researchgate.net, analis.com.my |

| Ar-H (tolyl) | 7.0–8.9 | Multiplet | bibliomed.org |

| CH₃ (tolyl) | ~2.4–2.5 | Singlet | bibliomed.org |

Note: Chemical shifts can vary depending on the solvent and the specific structure of the derivative. sigmaaldrich.comsigmaaldrich.comcarlroth.com

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. chemguide.co.uk Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The most characteristic signal in the ¹³C NMR spectrum of this compound and its derivatives is that of the thiocarbonyl carbon (C=S). This carbon is highly deshielded and typically resonates in the range of δ 179–181 ppm. researchgate.netresearchgate.net For example, in 1,1-diethyl-3-(o-tolyl)thiourea, the C=S carbon appears at δ 181.0 ppm. rsc.org In N-(nitrophenyl)-N′-(pivaloyl)thiourea derivatives, the C=S signal is observed at δ 180.67 ppm. analis.com.my

The carbons of the tolyl group also show characteristic signals. The aromatic carbons typically appear in the range of δ 120–140 ppm. bibliomed.org For instance, in a 3-m-tolyl-thiourea derivative, the aromatic carbons resonate between δ 121.64 and 133.88 ppm. bibliomed.org The methyl carbon of the tolyl group is found at a much higher field, typically around δ 22 ppm. bibliomed.org

The table below lists typical ¹³C NMR chemical shifts for key carbon atoms in this compound derivatives.

| Carbon Type | Typical Chemical Shift (δ, ppm) | References |

| C=S (thiocarbonyl) | 179–181 | rsc.org, researchgate.net, analis.com.my, researchgate.net |

| Aromatic Carbons (tolyl) | 120–140 | bibliomed.org |

| CH₃ (tolyl) | ~22 | bibliomed.org |

Note: Chemical shifts are referenced to a standard like TMS and can be influenced by the solvent. hmdb.ca

³¹P NMR for Phosphorous-Containing Derivatives

While not applicable to this compound itself, ³¹P NMR spectroscopy is a crucial technique for characterizing its phosphorus-containing derivatives. This method is highly specific to the phosphorus-31 nucleus and provides valuable information about the structure and bonding of organophosphorus compounds.

For derivatives of this compound that incorporate a phosphorus atom, such as phosphinothioyl derivatives, ³¹P NMR would be the primary tool for confirming the presence and determining the chemical environment of the phosphorus atom. The chemical shift in ³¹P NMR is highly sensitive to the oxidation state, coordination number, and the nature of the substituents attached to the phosphorus atom.

Research on related thiourea derivatives containing phosphorus shows the utility of this technique. For example, in the synthesis of novel chalcones containing a phosphonate (B1237965) group, ³¹P NMR is used to characterize the final products. icm.edu.pl The chemical shift values would provide direct evidence of the P-N or P-S bonding within the newly formed derivative.

Since specific data for ³¹P NMR of this compound derivatives is not prevalent in the provided search results, a general expectation based on related organophosphorus thiourea compounds would be that the phosphorus signal would appear in a characteristic region depending on its specific chemical environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk In the analysis of this compound and its derivatives, electron impact mass spectrometry (EI-MS) provides valuable insights into the stability of the molecular ion and the preferred fragmentation pathways.

The molecular ion (M+) peak of this compound (C8H10N2S) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 166.25 g/mol . The intensity of this peak provides a clue about the stability of the molecule under electron impact. libretexts.org Thiourea derivatives, in general, exhibit characteristic fragmentation patterns. tsijournals.com The fragmentation of the molecular ion often proceeds through several key pathways.

One common fragmentation pathway for aryl thioureas involves the cleavage of the C-N bond connecting the aromatic ring to the thiourea moiety. This can result in the formation of a tolyl radical and a charged thiourea fragment, or a tolyl cation and a neutral thiourea fragment. Another significant fragmentation involves the thiourea group itself. Cleavage of the C-S bond or the N-C bonds within the thiourea core can lead to various smaller fragment ions. tsijournals.com For instance, the loss of SH or NH2 groups can be observed.

In more complex derivatives of this compound, such as acylated or heterocyclic derivatives, the fragmentation patterns become more intricate. For example, in 1-(2-furoyl)-3-(o-tolyl)thiourea (B4951347), fragmentation would likely involve the furan (B31954) ring and the carbonyl group in addition to the cleavages associated with the tolylthiourea core. nih.gov For a predicted derivative, 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, the expected molecular ion peak is at m/z 402.51, with fragmentation anticipated to involve the cleavage of the thioether bond and loss of the methoxy (B1213986) group. vulcanchem.com

The study of these fragmentation patterns is crucial for confirming the structure of newly synthesized derivatives and for understanding the relative bond strengths within the molecule. The analysis of the relative abundances of the fragment ions helps in reconstructing the molecular structure and provides a fingerprint for the compound's identification. chemguide.co.uk

X-ray Crystallography

Single crystal X-ray diffraction studies have been successfully employed to determine the solid-state structure of this compound and several of its derivatives. iucr.orgiucr.org The analysis of the diffraction data allows for the determination of the crystal system, space group, and unit cell dimensions.

For this compound itself, it has been found to crystallize in the monoclinic space group C2/c. iucr.org The unit cell parameters have been reported as a = 15.1323 (3) Å, b = 7.7965 (2) Å, c = 15.3222 (4) Å, and β = 90.828 (2)°, with a unit cell volume of 1807.61 (8) ų. iucr.org A derivative, 1-(2-furoyl)-3-(o-tolyl)thiourea, also crystallizes in the monoclinic system, but with the space group P21/c, and has different unit cell parameters. nih.gov

The precise determination of atomic coordinates from single crystal X-ray diffraction is fundamental for the detailed structural analysis discussed in the following sections.

Table 1: Crystallographic Data for this compound and a Derivative

| Parameter | This compound iucr.org | 1-(2-Furoyl)-3-(o-tolyl)thiourea nih.gov |

|---|---|---|

| Formula | C8H10N2S | C13H12N2O2S |

| Mr | 166.25 | 260.31 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C 2/c | P21/c |

| a (Å) | 15.1323 (3) | 6.0976 (1) |

| b (Å) | 7.7965 (2) | 16.6689 (6) |

| c (Å) | 15.3222 (4) | 13.1462 (4) |

| **β (°) ** | 90.828 (2) | 108.765 (2) |

| **V (ų) ** | 1807.61 (8) | 1265.16 (6) |

| Z | 8 | 4 |

Detailed analysis of the crystal structure of this compound reveals important features about its bonding. The C—S bond length is approximately 1.687 (2) Å, which is indicative of a double-bond character. iucr.orgabcristalografia.org.br The C—N bond lengths within the thiourea moiety, C1—N1 [1.329 (2) Å] and C1—N2 [1.321 (2) Å], are shorter than a typical C-N single bond, suggesting partial double bond character. iucr.orgabcristalografia.org.br This is attributed to electron delocalization within the N—C—S system. iucr.org The bond angles around the central carbon atom of the thiourea group are close to 120°, which further supports the presence of resonance. iucr.orgabcristalografia.org.br

In derivatives such as 1-(2-furoyl)-3-(o-tolyl)thiourea, the bond lengths within the thiourea core are comparable. nih.gov For instance, the C=S bond is 1.652 (2) Å, and the C-N bonds also show partial double bond character. nih.gov Torsion angles are crucial for defining the three-dimensional shape of the molecule. In this compound, the o-tolyl group is nearly perpendicular to the plane of the thiourea moiety, with a dihedral angle of 82.19 (8)°. iucr.orgabcristalografia.org.br

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) iucr.orgabcristalografia.org.br |

|---|---|

| C—S | 1.687 (2) |

| C1—N1 | 1.329 (2) |

| C1—N2 | 1.321 (2) |

Hydrogen bonding plays a critical role in the molecular conformation and crystal packing of this compound and its derivatives. In the crystal structure of this compound, molecules are linked by intermolecular N—H···S hydrogen bonds. iucr.orgabcristalografia.org.br These interactions form two independent infinite chains that stabilize the crystal packing. iucr.org This is in contrast to some other thiourea derivatives which form centrosymmetric dimers through N—H···S hydrogen bonds. iucr.orgtubitak.gov.trnih.gov

In derivatives containing additional hydrogen bond acceptors, such as an oxygen atom, both intermolecular and intramolecular hydrogen bonds are observed. For example, in 1-(2-furoyl)-3-(o-tolyl)thiourea, intramolecular N—H···O hydrogen bonds are present, which stabilize the molecular conformation. nih.goviucr.org Specifically, the geometry of the thiourea group is stabilized by N2—H2···O1 and N1—H1···O2 intramolecular hydrogen bonds. nih.gov The crystal structure is further stabilized by intermolecular N1—H1···S1 hydrogen bonds, which link centrosymmetrically related molecules to form dimers. nih.goviucr.org Similarly, in 1-(2-methylbenzoyl)-3-m-tolylthiourea, intramolecular hydrogen bonds between the benzoyl oxygen and a thioamide hydrogen, and between the thiourea sulfur and a tolyl hydrogen, stabilize a trans-cis geometry. nih.gov This molecule also forms centrosymmetric dimers through intermolecular N—H···S hydrogen bonds. nih.gov

Table 3: Hydrogen Bond Geometry for 1-(2-Furoyl)-3-(o-tolyl)thiourea nih.gov

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O2 | 0.86 | 2.26 | 2.682 (3) | 110 |

| N1—H1···S1i | 0.86 | 2.80 | 3.639 (2) | 165 |

| N2—H2···O1 | 0.86 | 1.92 | 2.649 (2) | 141 |

Conformational analysis of this compound reveals that both the central thiourea fragment and the o-tolyl group are planar. iucr.orgabcristalografia.org.br The thiourea group exists in the thioamide form, and the planarity is a consequence of the resonance within the N-C-S moiety. iucr.org However, the molecule as a whole is not planar. The o-tolyl group is oriented almost perpendicularly to the plane of the thiourea core, with a dihedral angle of 82.19 (8)°. iucr.orgabcristalografia.org.br

In derivatives like 1-(2-furoyl)-3-(o-tolyl)thiourea, the central thiourea fragment is also relatively planar. nih.gov The furan carbonyl group is nearly coplanar with the thiourea fragment, with a small dihedral angle of 2.6 (1)°. nih.gov In contrast, the o-tolyl benzene (B151609) ring is significantly inclined with respect to the thiourea plane, at a dihedral angle of 22.4 (1)°. nih.gov The specific conformation is often stabilized by intramolecular hydrogen bonds. nih.govnih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.org By mapping properties such as d_norm, d_i, and d_e onto the surface, one can identify the regions of close contact between molecules and the nature of these interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of O Tolylthiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a pivotal computational tool for elucidating the structural and electronic properties of o-Tolylthiourea.

Theoretical studies using DFT, specifically with the B3LYP functional and basis sets like 6-311++G(d,p), have been employed to determine the most stable conformation of this compound. researchgate.netthk.edu.tr These calculations, performed in the gaseous phase, identified the most stable conformer with a total energy of -818.732369 Hartree and a dipole moment of 5.431104 Debye. thk.edu.tr

Crystallographic studies of 1-(o-tolyl)thiourea have shown that the ortho-tolyl group is oriented almost perpendicularly to the thiourea (B124793) plane, with a dihedral angle of 82.19°. This near-perpendicular arrangement is a notable structural feature that influences intermolecular packing. The central thiourea fragment in a related derivative, 1-(2-furoyl)-3-(o-tolyl)thiourea (B4951347), is nearly coplanar with the furan (B31954) carbonyl group, while the benzene (B151609) ring is inclined at an angle of 22.4 (1)°. nih.gov

The bond lengths and angles calculated through DFT methods are generally in good agreement with experimental data obtained from X-ray diffraction. researchgate.netajol.info For instance, in a related compound, the optimized geometry corresponding to the crystal structure was found to be the most stable conformation, partly due to intramolecular hydrogen bonds. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Tolylthiourea Derivative

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311G*) | Experimental Value (XRD) |

| Bond Length | C2—S1 | 1.652 (2) Å | - |

| Bond Length | C1—O1 | 1.221 (2) Å | - |

| Bond Length | C2—N1 | 1.400 (3) Å | - |

| Bond Length | C2—N2 | 1.330 (3) Å | - |

| Bond Length | C1—N1 | 1.377 (2) Å | - |

| Data derived from a study on a related furoylthiourea derivative. nih.gov |

The vibrational frequencies of this compound have been calculated using DFT methods and compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netthk.edu.tr There is a good agreement between the measured and calculated vibrational frequencies for the molecule. researchgate.netthk.edu.trthk.edu.tr The theoretical vibrational spectra are often scaled to achieve better correlation with experimental results. researchgate.net

For related thiourea derivatives, DFT calculations have been instrumental in assigning vibrational bands to specific normal modes. researchgate.net For example, in N-Acetyl-DL-methionine, DFT calculations helped assign the asymmetric stretching mode of N-H and the stretching mode of C=O. scielo.org.mx Similarly, for 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas, the analysis of the C=O stretching mode in the infrared and Raman spectra helped confirm the presence of intramolecular hydrogen bonds. conicet.gov.ar

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Tolylthiourea Derivative (cm⁻¹)

| Vibrational Mode | Experimental FT-IR | Calculated (DFT) |

| N-H stretch | ~3300-3000 | - |

| C=S stretch | ~1110-1120 | - |

| Qualitative data based on a study of a copper complex of this compound. researchgate.net |

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and stability of a molecule. irjweb.com For this compound, the HOMO-LUMO energy gap was calculated to be 6.5163 eV. researchgate.net This large energy gap suggests high electronic stability and low reactivity. ajol.info

The HOMO and LUMO energies are crucial descriptors in studying the activity of a molecule. researchgate.net A low HOMO-LUMO gap reflects the chemical reactivity of the molecule. irjweb.com For instance, in a study of N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating its chemical reactivity. irjweb.com The energy gap between HOMO and LUMO can imply that charge transfer occurs within the molecule. researchgate.net

Table 3: Frontier Molecular Orbital Energies for this compound

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | 6.5163 |

| Data from a DFT study on this compound. researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and identifying reactive sites within a molecule. chemrxiv.org The MEP map illustrates the electrophilic and nucleophilic regions of a molecule. uni-muenchen.de Typically, negative potential regions (colored red) are concentrated over electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack. chemrxiv.orgresearchgate.net Positive potential regions (colored blue) are usually found around hydrogen atoms, signifying sites for nucleophilic attack. chemrxiv.orgresearchgate.net

For thiourea derivatives, MEP analysis has been used to identify the most reactive sites and understand intermolecular interactions. ajol.inforesearchgate.net The electrostatic potential is a key factor in shaping the biological action of a molecule. chemrxiv.org In a study on thiourea derivatives, the most positive areas were found over the hydrogen atoms, and negative potentials were located over oxygen atoms, confirming these as active sites. researchgate.net

DFT calculations have been used to determine various thermodynamic parameters of this compound, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.netthk.edu.tr These calculations provide insights into the thermodynamic stability of the molecule. csic.es The calculated thermodynamic properties have shown excellent agreement with experimental data for other compounds. csic.es For instance, a study on γ-UO3 reported that the computed thermodynamic properties were in excellent agreement with experimental data, with errors being relatively low. csic.es The computed entropy value for γ-UO3 at 298.15 K was 92.96 J/(K·mol), which was very close to the experimental value of 96.11 J/(K·mol). csic.es

Table 4: Calculated Thermodynamic Parameters for a Related Compound (γ-UO3) at 298.15 K

| Thermodynamic Parameter | Calculated Value | Experimental Value |

| Heat Capacity (Cp) (J/(K·mol)) | 77.36 | 81.67 |

| Entropy (S) (J/(K·mol)) | 92.96 | 96.11 |

| Enthalpy (HT-H0) (J/(K·mol)) | 47.012 | 48.918 |

| Data from a DFT study on γ-UO3, provided for illustrative purposes of the accuracy of such calculations. csic.es |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the UV-Vis absorption spectra of molecules. researchgate.net This method is known for its high accuracy and relatively low computational cost. researchgate.net TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which can then be compared with experimental UV-Vis spectra. mdpi.com

For various organic compounds, TD-DFT has been successfully used to simulate UV-Vis spectra that correspond well with experimental data. conicet.gov.armdpi.com The difference between theoretical and experimental data is often minimal. mdpi.com In a study of natural compounds, the error between theoretical and experimental λmax values ranged from 1% to 5.8%. mdpi.com The simulated absorption spectra of 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas were in good accordance with the experimental data. conicet.gov.ar

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccesspub.orgmdpi.com This method is instrumental in drug discovery for forecasting the interaction between a small molecule ligand and a protein's binding site. plos.orgchemrxiv.org

Simulating Interactions with Biological Targets

HIV-1 Protease: Human Immunodeficiency Virus type 1 (HIV-1) protease is a crucial enzyme for the virus's life cycle, making it a prime target for antiretroviral therapy. openaccesspub.orgplos.org Molecular docking studies are employed to investigate how potential inhibitors, including thiourea derivatives, bind to the active site of HIV-1 protease. plos.orgnih.gov These simulations help in understanding the binding modes and interactions that can disrupt the enzyme's function, thereby inhibiting viral replication. openaccesspub.orgnih.gov While specific docking studies for this compound with HIV-1 protease are not extensively detailed in the provided results, the general methodology involves preparing the 3D structures of both the ligand (this compound) and the receptor (HIV-1 protease) and then using software to predict the most stable binding conformations. frontiersin.orgmdpi.com The goal is to identify compounds that can effectively block the protease's active site. plos.org

Acetylcholine (B1216132) and Butyrylcholine (B1668140) Esterase: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. ajol.inforsc.org Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. chemrxiv.orgorgchemres.org Docking studies with thiourea derivatives have suggested their potential to inhibit these esterases. ajol.info For instance, studies on similar compounds have been conducted using the crystal structures of AChE (PDB code: 1EVE) and BChE (PDB code: 1P0I). ajol.infonih.gov The process involves optimizing the 3D structure of the thiourea derivative and then docking it into the active site of the enzymes to predict binding interactions. ajol.info The active site of AChE is known to contain key residues like Trp84. ajol.infonih.gov

Prediction of Binding Affinities and Specificity

The primary goal of molecular docking is to predict the binding energy and the types of interactions between a ligand and a protein. plos.org The binding affinity, often expressed as a docking score, indicates the strength of the interaction. mdpi.com A lower energy score generally suggests a more stable and favorable binding. ajol.info

For thiourea derivatives, docking studies have been used to evaluate their inhibitory potential against enzymes like AChE and BChE. ajol.info The results from these simulations can rank different derivatives based on their predicted binding affinities, helping to identify the most promising candidates for further experimental testing. ajol.inforesearchgate.net The specificity of binding is also a critical factor, as an ideal inhibitor should bind strongly to its target protein with minimal interaction with other molecules to avoid off-target effects. gardp.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgnih.gov By systematically modifying parts of a molecule, researchers can determine which functional groups are crucial for its effects. gardp.org

Influence of ortho-methyl group on Lipophilicity and Membrane Permeability

The position of the methyl group on the phenyl ring in tolylthiourea isomers significantly impacts their properties. The ortho-methyl group in this compound enhances its lipophilicity. Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to pass through biological membranes. pg.edu.plsoton.ac.uk An increase in lipophilicity generally promotes membrane permeability, which is essential for a drug to reach its intracellular target. pg.edu.pl

The presence of the o-tolyl substituent is noted to improve membrane permeability due to increased lipophilicity (logP ≈ 2.8). This enhanced ability to cross membranes is a key factor in the potential biological activity of this compound. pg.edu.pl

Steric and Electronic Effects of Substituents on Molecular Geometry and Hydrogen Bonding

The placement of substituents on the tolylthiourea molecule has profound steric and electronic effects that dictate its three-dimensional shape and interaction patterns.

Steric Effects: The ortho-methyl group in this compound introduces steric hindrance, which is a consequence of the spatial arrangement of atoms. wikipedia.org This steric bulk influences how the molecule packs in a crystal lattice and can affect its interaction with biological targets. wikipedia.org Crystallographic studies have revealed that in this compound, the tolyl group is oriented almost perpendicularly to the plane of the thiourea moiety. This distinct conformation, driven by steric effects, differentiates it from its para-isomer and influences its intermolecular hydrogen bonding network. Steric hindrance can also affect the accessibility of the molecule to the active site of an enzyme, potentially slowing down chemical reactions. wikipedia.org

Coordination Chemistry of O Tolylthiourea with Metal Ions

Thiourea (B124793) as a Ligand in Transition Metal Complexes

The coordination chemistry of thioureas is extensive, with the ligand capable of acting in a neutral, monoanionic, or even dianionic form. tandfonline.commdpi.com This adaptability allows for the formation of complexes with diverse geometries and properties. The specific coordination mode is often dictated by the nature of the substituents on the thiourea backbone and the reaction conditions. mdpi.com

For simple thiourea derivatives, the most common mode of coordination with transition metals is through the lone pair of electrons on the sulfur atom. mdpi.comnih.gov The sulfur atom acts as a soft Lewis base, readily bonding to soft or borderline metal centers. In this mode, the thiourea derivative typically functions as a neutral, monodentate ligand. mdpi.com

Spectroscopic evidence supports this coordination behavior. For instance, upon complexation through the sulfur atom, the ¹³C NMR signal for the thiocarbonyl carbon (C=S) shifts downfield, indicating a decrease in electron density around this carbon. mdpi.com Concurrently, the ¹H NMR signal for the N-H proton may shift to a higher chemical shift (upfield), suggesting an increase in electron density on the nitrogen atom. mdpi.com Infrared (IR) spectroscopy also reveals changes in the vibrational frequencies associated with the N-H and C=S bonds upon coordination. mdpi.com

The introduction of an acyl or aroyl group to the thiourea backbone introduces a carbonyl oxygen atom, which can also act as a donor site. These N-acylthiourea ligands exhibit a strong preference for acting as bidentate chelating agents, coordinating to a metal center through both the thiocarbonyl sulfur and the carbonyl oxygen atoms. casjournal.orgcasjournal.org This O,S-bidentate coordination results in the formation of a stable six-membered chelate ring, a favored conformation in coordination chemistry. cardiff.ac.uk This mode of coordination is often observed in complexes with metals like platinum(II), ruthenium(III), and copper(II). casjournal.orgbohrium.comnih.gov

The denticity of a thiourea ligand—the number of donor atoms that can bind to a central metal ion—is a critical factor in determining the structure of the resulting complex. Thiourea derivatives can function as monodentate, bidentate, or even polydentate ligands. researchgate.netmdpi.com

Several factors influence the expressed denticity:

Ligand Structure: Simple thioureas are typically monodentate (S-coordination). mdpi.com The presence of additional functional groups, such as carbonyls in acylthioureas or heterocyclic rings containing nitrogen, provides extra donor sites, facilitating bidentate (S,O or S,N) chelation. nih.gov

Deprotonation: Under basic conditions, the N-H proton of the thiourea moiety can be removed. mdpi.com This deprotonation makes the nitrogen atom a stronger nucleophile, enabling it to coordinate to the metal center. This results in an anionic ligand that can act as a bidentate S,N-chelating agent. mdpi.comstackexchange.comguidechem.com

Reaction Conditions: The choice of solvent and the presence or absence of a base can dictate whether the ligand coordinates in a neutral monodentate fashion or a deprotonated bidentate fashion. mdpi.com

Table 1: Common Coordination Modes of Thiourea-Based Ligands

| Coordination Mode | Donor Atoms | Ligand Type | Description |

|---|---|---|---|

| Monodentate | S | Simple Thioureas | The ligand is neutral and coordinates solely through the thiocarbonyl sulfur atom. This is the most common mode for simple alkyl or aryl thioureas. mdpi.com |

| Bidentate (Chelating) | S, O | Acyl/Aroyl Thioureas | The ligand is typically deprotonated and coordinates through both the sulfur and the carbonyl oxygen, forming a stable six-membered ring. cardiff.ac.uk |

| Bidentate (Chelating) | S, N | General Thioureas | After deprotonation of an N-H group, the ligand becomes anionic and can coordinate through both sulfur and nitrogen, forming a four-membered ring. mdpi.comnih.gov |

| Bridging | S | Simple Thioureas | The sulfur atom can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. wm.edu |

Synthesis and Characterization of o-Tolylthiourea Metal Complexes

While the general principles of thiourea coordination are well-established, the specific behavior of this compound is dictated by the electronic and steric effects of the ortho-tolyl group.

The synthesis of copper complexes with thiourea derivatives has been a subject of significant interest. nih.govnih.gov Typically, these complexes are prepared by reacting a copper(II) salt, such as copper(II) chloride, with the corresponding thiourea ligand in a suitable solvent. nih.gov The resulting complexes often feature a 1:2 metal-to-ligand stoichiometry. nih.gov Although extensive studies on coordination polymers specifically involving this compound are not widely reported, the principles derived from similar systems can be applied.

Copper-thiourea (Cu-TU) coordination interactions are a key tool in the formation of metallo-supramolecular polymers. nih.gov In these systems, thiourea motifs appended to a polymer backbone coordinate with copper ions, leading to self-assembly into organized nanostructures like rod-like nano-objects. nih.gov The coordination can induce specific polymer chain configurations, enhancing the robustness and stability of the material. nih.gov

In discrete complexes with related ligands, copper can exist in both +1 and +2 oxidation states. nih.govmdpi.com Copper(I) complexes with thiourea ligands exhibit remarkable structural diversity, forming mononuclear species with trigonal planar or tetrahedral geometries, as well as one- and two-dimensional coordination polymers where sulfur or halide atoms act as bridges. wm.edumdpi.com Characterization of these complexes relies on techniques such as elemental analysis, IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the precise coordination environment of the copper ion. nih.gov

Thiourea and its derivatives readily form complexes with soft heavy metal ions like cadmium(II) and lead(II) due to the strong affinity between the soft sulfur donor atom and these soft metal centers. researchgate.netnih.gov While specific reports on the synthesis of cadmium complexes with this compound are limited in the available literature, studies on analogous systems provide valuable insight.

For example, cadmium(II) complexes have been synthesized using N-benzoyl thiourea derivatives. researchgate.net The characterization of such complexes is typically achieved through a combination of elemental analysis, molar conductance measurements, and spectroscopic methods including IR and NMR. researchgate.net These studies help to elucidate the stoichiometry and coordination geometry of the resulting complex. The strong coordination of thiol groups to heavy metals is a well-documented phenomenon, further underscoring the potential for this compound to act as an effective ligand for ions like cadmium(II). nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula (where available) |

|---|---|

| This compound | C₈H₁₀N₂S |

| Copper(II) chloride | CuCl₂ |

| Cadmium(II) | Cd²⁺ |

| Lead(II) | Pb²⁺ |

| Platinum(II) | Pt²⁺ |

| Ruthenium(III) | Ru³⁺ |

| Dithiothreitol (B142953) (DTT) | C₄H₁₀O₂S₂ |

| N-benzoyl thiourea | C₈H₈N₂OS |

Role of Tautomeric Forms (Thionic vs. Thiol) on Stereochemistry of Coordination Polyhedra

This compound can theoretically exist in two tautomeric forms: the thionic form and the thiol form. The dominant form is the thionic (or thioamide) form, which has been confirmed in its solid crystal structure rsc.orgbeilstein-journals.org. In this form, the molecule features a carbon-sulfur double bond (C=S). The less stable thiol form would feature a carbon-nitrogen double bond and a sulfur-hydrogen single bond (C=N-SH).

The specific tautomeric form that engages in coordination with a metal ion plays a crucial role in determining the stereochemistry of the resulting coordination polyhedron.

Thiol Form (S,N-Chelation): Although less common, coordination can occur via the deprotonated thiol form, particularly in basic conditions. In this scenario, the ligand loses a proton from a nitrogen atom, and the resulting anion can act as a bidentate ligand. It coordinates to the metal center through both the sulfur and a nitrogen atom, forming a stable chelate ring. This chelation significantly constrains the geometry of the complex, leading to different coordination polyhedra compared to monodentate S-coordination. For instance, the formation of a four-membered M-S-C-N ring can impose rigid stereochemical control.

The equilibrium between these tautomers can be influenced by factors such as the solvent, pH, and the nature of the metal ion itself, which can stabilize one form over the other nih.govnih.gov. The ability of the ligand to adopt different coordination modes based on its tautomeric form makes it a versatile building block in the design of metal complexes with specific geometries and properties.

Table 1: Influence of Tautomeric Form on Coordination

| Tautomeric Form | Coordination Mode | Effect on Stereochemistry |

|---|---|---|

| Thionic | Monodentate (S-donor) | Flexible; geometry determined by metal preference and steric factors. |

| Thiol (deprotonated) | Bidentate (S,N-chelate) | Rigid; formation of a chelate ring imposes geometric constraints. |

Applications in Catalysis

The unique electronic properties of the thiourea group, combined with the steric influence of the o-tolyl substituent, make this compound a valuable component in catalytic systems.

Copper-based Catalysts for Hydrogen Evolution Reaction

A significant application of this compound is in the synthesis of copper-based catalysts for the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel. Researchers have developed a novel strategy where a copper-based coordination polymer, synthesized from copper(II) chloride and this compound, serves as a precursor for a highly stable HER catalyst nih.govresearchgate.net.

Through a process of electrochemical activation, this coordination polymer (named TT-CP) is transformed into a composite material with a unique structure of aligned Cu²⁺/Cu⁺/Cu⁰ active sites. The sulfur-rich environment provided by the this compound ligands is crucial for the formation of these hetero-valent active sites nih.govresearchgate.net. The resulting catalyst demonstrates exceptional long-term stability, operating for over 2,800 hours (approximately 3 months) with minimal degradation. This durability is attributed to the unique structure which enhances hydrogen adsorption and facilitates charge transfer nih.gov. This approach highlights a promising pathway for developing efficient and sustainable HER catalysts from earth-abundant materials nih.govresearchgate.netrsc.org.

Table 2: Performance of this compound-Derived Copper Catalyst for HER

| Catalyst Parameter | Value | Reference |

|---|---|---|

| Precursor | Copper-o-tolylthiourea coordination polymer (TT-CP) | nih.gov |

| Activation Method | Electrochemical | nih.gov |

| Active Sites | Aligned Cu²⁺/Cu⁺/Cu⁰ | researchgate.net |

| Long-Term Stability | > 2800 hours | nih.gov |

| Operating Overpotential | 407 mV at -20 mA cm⁻² | nih.gov |

Role of this compound as a Component in Bifunctional Catalysts

Bifunctional catalysts are molecules that possess two distinct catalytic sites, often an acidic and a basic moiety, which work in concert to activate both the nucleophile and the electrophile in a chemical reaction. The thiourea group is a cornerstone of a major class of bifunctional organocatalysts due to its ability to act as a potent hydrogen-bond donor.

While specific examples detailing this compound in bifunctional catalysts are not extensively documented in prominent research, the functional role of the thiourea moiety is well-established. In a typical bifunctional thiourea catalyst, the two N-H protons of the thiourea group form hydrogen bonds with an electrophile (such as a carbonyl group or a nitro group), increasing its reactivity. Simultaneously, a Brønsted basic group elsewhere on the catalyst, commonly a tertiary amine, activates the nucleophile by deprotonation nih.govresearchgate.net.